molecular formula C22H24N4O3S B2943898 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1797284-79-7

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2943898
CAS RN: 1797284-79-7
M. Wt: 424.52
InChI Key: ACLMEIRRZGPTIZ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoxazole . Benzoxazole derivatives have been identified as a new class of G-protein-coupled receptor kinase 2 and 5 inhibitors . These inhibitors are considered as a novel therapeutic strategy to prevent and treat heart failure disease .


Synthesis Analysis

While specific synthesis information for the compound is not available, benzoxazole derivatives have been synthesized from readily available phenols . The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .

Scientific Research Applications

Synthetic Applications and Complex Formation

Organometallic Complexes

Studies have shown the use of related organosulfur ligands in the formation of half-sandwich ruthenium(II) complexes, demonstrating their application in catalytic processes, such as alcohol oxidation and transfer hydrogenation of ketones. These complexes, characterized by single-crystal X-ray diffraction, exhibit a pseudo-octahedral "piano-stool" disposition, indicating the versatility of similar compounds in organometallic chemistry for catalytic applications (Saleem et al., 2013).

Pharmacological Studies and Enzymatic Activity

Enzymatic Metabolism

In the context of pharmaceutical research, compounds with similar structures have been investigated for their metabolic pathways in human liver microsomes. For instance, the metabolism of Lu AA21004, a novel antidepressant, involves oxidation to various metabolites via enzymes like CYP2D6 and CYP3A4/5, highlighting the potential of related compounds in drug metabolism studies (Hvenegaard et al., 2012).

Antimicrobial and Antiviral Research

Antibacterial and Antiviral Properties

Research into Schiff bases related to N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide has indicated good antibacterial activity against pathogenic bacteria, with potential applications as SARS-CoV-2 inhibitors. These findings suggest that compounds with similar structures could play a role in the development of new antibacterial and antiviral agents (Al‐Janabi et al., 2020).

Chemical Synthesis and Reactivity

Electrooxidative Cyclization

The synthesis of novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from related N-benzyl-piperidine compounds using electrooxidative methods has been demonstrated. This research underscores the potential for exploiting the reactivity of compounds with similar structures in the synthesis of cyclic derivatives, which could have various chemical and pharmacological applications (Okimoto et al., 2012).

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-30-19-9-5-3-7-17(19)24-21(28)20(27)23-14-15-10-12-26(13-11-15)22-25-16-6-2-4-8-18(16)29-22/h2-9,15H,10-14H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLMEIRRZGPTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

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